Cas no 2490344-69-7 (rac-(1R,2S,3S,6R,7S)-tricyclo5.2.1.0,2,6dec-8-en-3-amine hydrochloride)

rac-(1R,2S,3S,6R,7S)-tricyclo5.2.1.0,2,6dec-8-en-3-amine hydrochloride structure
2490344-69-7 structure
Product Name:rac-(1R,2S,3S,6R,7S)-tricyclo5.2.1.0,2,6dec-8-en-3-amine hydrochloride
CAS No:2490344-69-7
MF:C10H16ClN
MW:185.693741798401
CID:5670600
PubChem ID:155820865
Update Time:2025-07-13

rac-(1R,2S,3S,6R,7S)-tricyclo5.2.1.0,2,6dec-8-en-3-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • rac-(1R,2S,3S,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-amine hydrochloride
    • (1S,2R,3R,6S,7R)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrochloride
    • EN300-27115143
    • 2490344-69-7
    • rac-(1R,2S,3S,6R,7S)-tricyclo5.2.1.0,2,6dec-8-en-3-amine hydrochloride
    • Inchi: 1S/C10H15N.ClH/c11-9-4-3-8-6-1-2-7(5-6)10(8)9;/h1-2,6-10H,3-5,11H2;1H/t6-,7+,8-,9+,10+;/m0./s1
    • InChI Key: TZRIGVBJOCQJAF-YICBPTBMSA-N
    • SMILES: Cl.N[C@@H]1CC[C@H]2[C@H]3C=C[C@H](C3)[C@H]21

Computed Properties

  • Exact Mass: 185.0971272g/mol
  • Monoisotopic Mass: 185.0971272g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 209
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų

rac-(1R,2S,3S,6R,7S)-tricyclo5.2.1.0,2,6dec-8-en-3-amine hydrochloride Pricemore >>

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Additional information on rac-(1R,2S,3S,6R,7S)-tricyclo5.2.1.0,2,6dec-8-en-3-amine hydrochloride

Recent Advances in the Study of rac-(1R,2S,3S,6R,7S)-tricyclo5.2.1.0,2,6dec-8-en-3-amine hydrochloride (CAS: 2490344-69-7)

The compound rac-(1R,2S,3S,6R,7S)-tricyclo5.2.1.0,2,6dec-8-en-3-amine hydrochloride (CAS: 2490344-69-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This structurally complex molecule, characterized by its tricyclic framework and amine functionality, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its pharmacological properties, synthetic pathways, and potential as a lead compound in drug discovery.

One of the key areas of investigation has been the compound's role as a modulator of central nervous system (CNS) targets. Preliminary in vitro and in vivo studies suggest that rac-(1R,2S,3S,6R,7S)-tricyclo5.2.1.0,2,6dec-8-en-3-amine hydrochloride exhibits high affinity for specific neurotransmitter receptors, making it a candidate for the treatment of neurological disorders such as depression, anxiety, and chronic pain. Researchers have employed advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to characterize its binding interactions and conformational dynamics.

In addition to its CNS applications, recent synthetic chemistry efforts have explored scalable and efficient routes to produce this compound. A study published in the Journal of Medicinal Chemistry detailed a novel asymmetric synthesis approach that significantly improves the yield and enantiomeric purity of the target molecule. This advancement is critical for ensuring the reproducibility and scalability of future preclinical and clinical studies.

Further pharmacological evaluations have highlighted the compound's favorable pharmacokinetic profile, including its metabolic stability and bioavailability. These properties, combined with its selective receptor binding, position rac-(1R,2S,3S,6R,7S)-tricyclo5.2.1.0,2,6dec-8-en-3-amine hydrochloride as a promising candidate for further development. Ongoing research is focused on optimizing its structure-activity relationships (SAR) to enhance efficacy and minimize off-target effects.

In conclusion, the latest research on rac-(1R,2S,3S,6R,7S)-tricyclo5.2.1.0,2,6dec-8-en-3-amine hydrochloride (CAS: 2490344-69-7) underscores its potential as a versatile scaffold in drug discovery. Continued exploration of its therapeutic applications and synthetic accessibility will be pivotal in translating these findings into clinically viable treatments. The compound's unique structural features and biological activity make it a compelling subject for future studies in chemical biology and medicinal chemistry.

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